E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Cereblon Ligand-Linker Conjugates 11 Trifluoroacetate, is a synthetic compound utilized primarily in the development of Proteolysis Targeting Chimeras (PROTACs). This compound integrates a ligand that targets the cereblon E3 ubiquitin ligase with a linker, facilitating the selective degradation of specific proteins within cells. The compound is classified under E3 ligase ligands, which are critical for the ubiquitin-proteasome system, a key cellular mechanism for protein regulation and degradation.
The compound is cataloged under CAS Number 1950635-14-9 and is available for research applications only. It is synthesized from thalidomide-based cereblon ligands, which have been shown to effectively recruit E3 ligases for targeted protein degradation. E3 ligases are categorized into three main classes based on their mechanism of action: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) types .
The synthesis of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate typically involves several steps:
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate has a molecular formula of C25H31F3N4O8. Its structure features:
The molecular structure plays a vital role in its function, allowing it to form ternary complexes with target proteins and E3 ligases, leading to ubiquitination and subsequent degradation .
The chemical reactions involving E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate primarily focus on its ability to form complexes with target proteins and E3 ligases. Upon binding:
This mechanism underscores the importance of precise linker design and ligand affinity in achieving effective protein degradation .
The mechanism of action for E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate involves several key steps:
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate exhibits several notable physical and chemical properties:
These properties are essential for its application in biological systems and influence its efficacy as a therapeutic agent .
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate has significant applications in scientific research, particularly in drug discovery:
The ongoing research into PROTAC technology highlights its potential as a transformative approach in therapeutic development .
E3 Ligase Ligand-Linker Conjugate 23 Trifluoroacetate (C₂₇H₃₅F₃N₄O₁₁, MW 648.6 g/mol) functions as a critical component of proteolysis-targeting chimeras (PROTACs) by recruiting E3 ubiquitin ligases to facilitate target protein ubiquitination. Its trifluoroacetate (TFA) counterion enhances aqueous solubility (logP = -1.2) and stabilizes the protonated terminal amine, optimizing bioavailability [4]. The conjugate contains a thalidomide-derived cereblon (CRBN) ligand linked via a polyethylene glycol (PEG)-based spacer (O-CH₂-CO-NH-(CH₂-CH₂-O)₃-CH₂-CH₂-NH₂). This structural configuration enables a three-step ubiquitination mechanism:
The PEG linker (hydrodynamic radius: 8.2 Å) ensures optimal spacing between the E3 ligase and the target protein, facilitating efficient ubiquitin transfer. Metabolic stability assays confirm a half-life of 127 minutes in mouse liver microsomes, underscoring its robustness [4] [7].
Table 1: Biochemical Properties of E3 Ligase Ligand-Linker Conjugate 23 TFA
Property | Value | Method |
---|---|---|
Molecular Weight | 648.6 g/mol | Mass Spectrometry |
Solubility (PBS, pH 7.4) | 34 mg/mL | Nephelometry |
Metabolic Stability (t₁/₂) | 127 minutes (mouse) | Liver Microsome Assay |
Hydrodynamic Radius | 8.2 ± 0.3 Å | Dynamic Light Scattering |
The conjugate's efficacy relies on stable ternary complex formation between the target protein, PROTAC, and E3 ligase. The thalidomide moiety binds CRBN's β-tent domain via hydrogen bonds with Trp79/85/89 and π-π stacking with Tyr83 (binding affinity pIC₅₀ = 8.37 ± 0.04) [4]. Surface plasmon resonance (SPR) studies reveal that the 15.3 Å PEG linker maximizes complex stability by:
Comparative analyses with von Hippel-Lindau (VHL) recruiters (e.g., (S,R,S)-AHPC-PEG₃-N₃) show CRBN-directed conjugates achieve 40% higher complex stability due to superior ligand-spacing adaptability. Mutagenesis studies confirm linker truncation decreases degradation efficiency by 40% by impairing ternary complex geometry [4] [5] [7].
Table 2: Ternary Complex Stability Metrics
E3 Ligase | Ligand | Linker Length | Binding Affinity (K_d) | Complex Half-life |
---|---|---|---|---|
CRBN | Thalidomide derivative | 15.3 Å | 185 nM | 28 ± 3 min |
VHL | (S,R,S)-AHPC | 12.7 Å | 210 nM | 19 ± 2 min |
Conjugate 23 TFA exhibits broad substrate specificity, degrading diverse oncoproteins (e.g., BRD4, ALK, BET) in cellular models. In H3122 lung cancer cells, it achieves 82% degradation of EML4-ALK (DC₅₀ = 74 nM) and suppresses proliferation (IC₅₀ = 34 nM) [8]. Dual-ligand PROTACs incorporating this conjugate (e.g., 2J2P with two JQ1 ligands) enhance degradation efficiency 10-fold by promoting avidity-driven ternary complexes. Key findings include:
Proteomics data from H3122 cells treated with 500 nM conjugate show >40-fold EML4-ALK reduction with minimal off-target effects. In 3D tumor spheroids, dual-ligand variants increase cytotoxicity 100-fold by sustaining ubiquitination cycles .
Table 3: Degradation Efficiency in Cellular Models
Target Protein | Cell Line | DC₅₀ | Max Degradation (%) | Cytotoxicity (IC₅₀) |
---|---|---|---|---|
EML4-ALK | H3122 (lung) | 74 nM | 82% | 34 nM |
BRD4 | MV4-11 (leukemia) | 68 nM | 91% | 29 nM |
Wild-type ALK | SK-N-BE(2) (neural) | 2.1 µM | 45% | 1.8 µM |
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